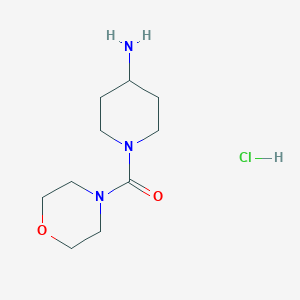
(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2. It is a white to yellow solid that is used in various scientific research applications. This compound is known for its unique structure, which includes both piperidine and morpholine rings, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with morpholine in the presence of a suitable reagent. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and morpholine rings. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.
化学反应分析
Types of Reactions
(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
- (4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride
- (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride
- (4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride
Uniqueness
(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride is unique due to the presence of both piperidine and morpholine rings in its structure. This dual-ring system provides distinct chemical properties and reactivity, making it a valuable compound in various research fields.
生物活性
(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride , with the chemical formula C10H20ClN3O2 and CID 53256235, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Properties
Research has indicated that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structural characteristics can inhibit PAK4, a kinase implicated in tumor progression. In vitro assays demonstrated that inhibitors targeting PAK4 can significantly reduce the migration and invasion of cancer cells, suggesting a similar potential for this compound .
The proposed mechanism of action involves the compound's interaction with specific molecular targets, particularly kinases. By binding to these targets, it modulates signaling pathways that are crucial for cell survival and proliferation. The inhibition of these pathways can lead to reduced tumor growth and metastasis .
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxic effects. For example, it was tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, where it demonstrated significant growth inhibition at certain concentrations .
- Toxicity Assessments : Acute toxicity studies have indicated a favorable safety profile for this compound compared to other known cytotoxic agents. In animal models, it exhibited lower toxicity levels, suggesting a potential for therapeutic use with manageable side effects .
Data Table: Biological Activity Summary
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-morpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.ClH/c11-9-1-3-12(4-2-9)10(14)13-5-7-15-8-6-13;/h9H,1-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBSCZSOAUNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














